
8R,11S-DiHODE
Descripción general
Descripción
8R,11S-DiHODE is an octadecadienoic acid . It is a type of long-chain fatty acid .
Synthesis Analysis
The synthesis of 8R,11S-DiHODE involves the reaction of a purified enzyme with linoleic acid . This enzyme, identified as a novel 8R,11S-linoleate diol synthase (8R,11S-LDS), was isolated from Penicillium chrysogenum .Molecular Structure Analysis
The molecular formula of 8R,11S-DiHODE is C18H32O4 . The IUPAC name is (8R,9Z,11S,12Z)-8,11-dihydroxyoctadeca-9,12-dienoic acid .Chemical Reactions Analysis
The product obtained by the reaction of the purified enzyme with linoleic acid was identified as 8R,11S-DiHODE . The catalytic efficiency of this enzyme toward linoleic acid was the highest among the unsaturated fatty acids tested .Physical And Chemical Properties Analysis
The molecular weight of 8R,11S-DiHODE is 312.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 14 . The topological polar surface area is 77.8 Ų .Aplicaciones Científicas De Investigación
Steric Analysis and Fungal Production 8R,11S-DiHODE is a dihydroxyoctadecadienoic acid derived from linoleic acid, a process facilitated by various fungi and enzymatic transformations. The compound, along with its isomers, has been identified in studies analyzing oxylipin production by fungi such as Gaeumannomyces graminis and Agaricus bisporus. A detailed steric analysis using chiral phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has allowed for the elucidation of its structure and the understanding of its formation from 8R-hydroperoxylinoleic acid through enzymatic pathways. This process reveals a high stereoselectivity for the production of 8R,11S-DiHODE among other dihydroxy derivatives, highlighting the specific enzymatic control over oxylipin profiles in fungi and potentially influencing fungal growth and pathogenicity mechanisms (Garscha & Oliw, 2007).
Role in Fungal Pathogenicity and Development Further research on linoleate diol synthases (LDS) in the rice blast fungus Magnaporthe oryzae illustrates the role of 8R,11S-DiHODE in fungal development and pathogenicity. The sequential oxygenation of linoleic acid to produce 8R,11S-DiHODE among other hydroxy and dihydroxy linoleic acids suggests a complex interaction of these oxylipins with fungal lifecycle processes. Gene deletion studies in M. oryzae demonstrate the significance of LDS in the biosynthesis of these metabolites, indicating that such enzymes, and by extension the oxylipins they produce, may play roles in fungal virulence and interaction with host plants (Jernerén et al., 2009).
Novel Enzymatic Activities in Fungi The characterization of novel 8R,11S-linoleate diol synthase from Penicillium chrysogenum highlights the diversity of enzymatic activities involved in the synthesis of 8R,11S-DiHODE. This discovery not only expands the understanding of oxylipin biosynthesis in fungi but also suggests potential regulatory roles of these compounds in fungal lifecycle transitions between sexual and asexual stages. Such insights could lead to new approaches in managing fungal diseases or in exploiting fungal biology for biotechnological applications (Shin, Seo, & Oh, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(8R,9Z,11S,12Z)-8,11-dihydroxyoctadeca-9,12-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-16(19)14-15-17(20)12-9-6-7-10-13-18(21)22/h8,11,14-17,19-20H,2-7,9-10,12-13H2,1H3,(H,21,22)/b11-8-,15-14-/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZTMSSBGKFNU-UZDJSAAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C=CC(CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\[C@@H](/C=C\[C@@H](CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8R,11S-DiHODE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



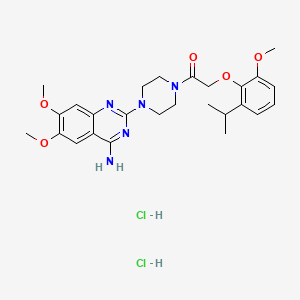
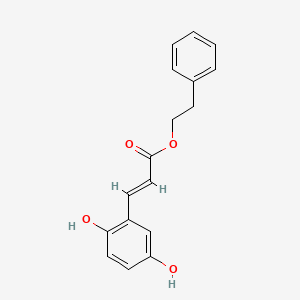
![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
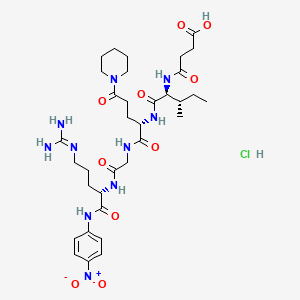
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
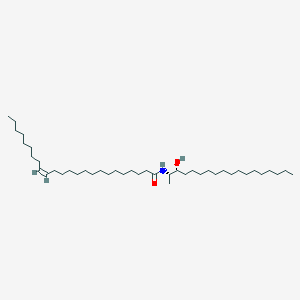
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

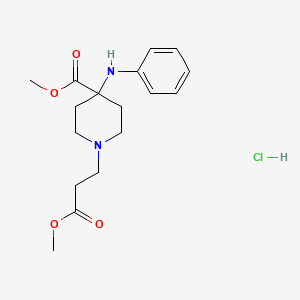
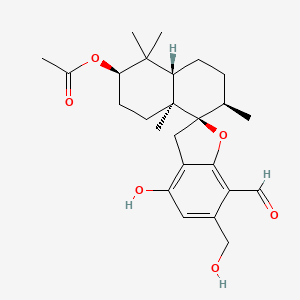

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)